molecular formula C29H27N3O5S2 B2443271 9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide CAS No. 303059-47-4

9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide

Cat. No.: B2443271
CAS No.: 303059-47-4
M. Wt: 561.67
InChI Key: DLIZEIUKNQTLLN-UHFFFAOYSA-N
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Description

9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and is functionalized with hydroxyimino and sulfonamide groups. The presence of 1-phenylethyl groups further adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available fluorene derivatives. The key steps include:

    Nitration: Introduction of nitro groups to the fluorene ring.

    Reduction: Conversion of nitro groups to amino groups.

    Sulfonation: Introduction of sulfonamide groups.

    Hydroxyimino Formation: Conversion of amino groups to hydroxyimino groups.

    Alkylation: Introduction of 1-phenylethyl groups.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and sulfonating agents like chlorosulfonic acid for sulfonation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group.

    Reduction: The hydroxyimino group can be reduced to an amino group.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group would yield a nitro derivative, while reduction would yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonamides.

    Medicine: Possible applications in drug development due to its unique functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the sulfonamide groups can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenylethyl)maleimide: Similar in structure but lacks the fluorene backbone.

    1-Phenylethylamine: Contains the 1-phenylethyl group but lacks the hydroxyimino and sulfonamide groups.

    Fluorene derivatives: Share the fluorene backbone but differ in functional groups.

Uniqueness

This detailed overview provides a comprehensive understanding of 9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

9-hydroxyimino-2-N,7-N-bis(1-phenylethyl)fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S2/c1-19(21-9-5-3-6-10-21)31-38(34,35)23-13-15-25-26-16-14-24(18-28(26)29(30-33)27(25)17-23)39(36,37)32-20(2)22-11-7-4-8-12-22/h3-20,31-33H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIZEIUKNQTLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303059-47-4
Record name 9-(HYDROXYIMINO)-N(2),N(7)-BIS(1-PHENYLETHYL)-9H-FLUORENE-2,7-DISULFONAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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